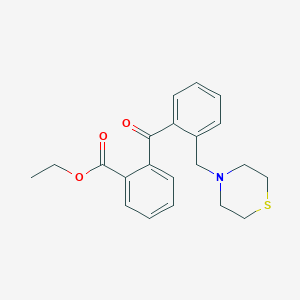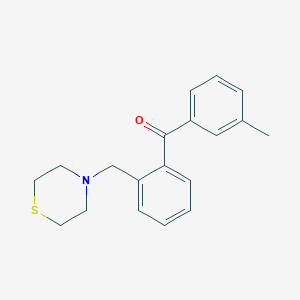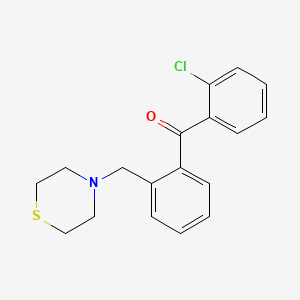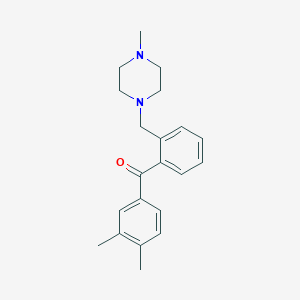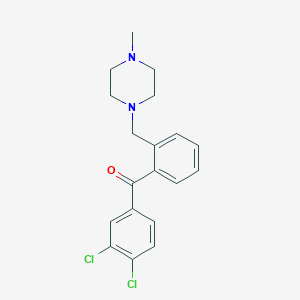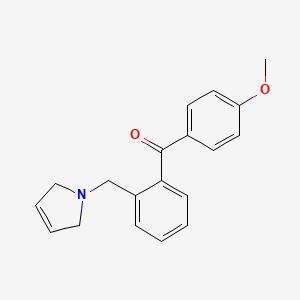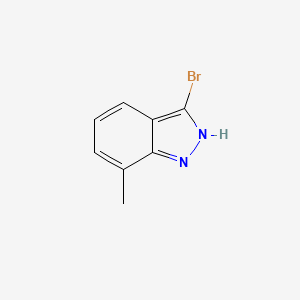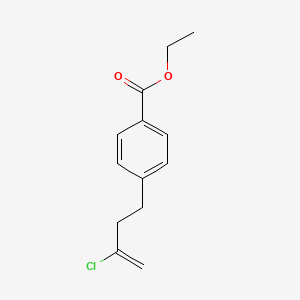
4-(4-Carboethoxyphenyl)-2-chloro-1-butene
Vue d'ensemble
Description
4-(4-Carboethoxyphenyl)-2-chloro-1-butene, also known as 4-chloro-1-butene-2-carboxylic acid 4-(4-carboethoxyphenyl) ester, is a compound that has a wide range of applications in the laboratory. It is a synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used as a reagent in organic synthesis, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
4-(4-Carboethoxyphenyl)-2-chloro-1-butene has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial products. It has also been used as a reagent in organic synthesis. In addition, it has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(4-Carboethoxyphenyl)-2-chloro-1-butene is not fully understood. However, it is believed that it acts as a substrate for enzymes involved in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also believed to interact with various receptors in the body, which could lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been studied for its potential effects on the immune system, as well as its potential anti-inflammatory and antioxidant properties. It has also been studied for its potential effects on the cardiovascular system and its potential to act as an anti-arrhythmic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-Carboethoxyphenyl)-2-chloro-1-butene in laboratory experiments is its availability. It is a commercially available compound and is relatively inexpensive. Additionally, it is relatively easy to synthesize, making it ideal for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is highly reactive, making it difficult to handle and store. Additionally, it is not very stable and can decompose over time.
Orientations Futures
The potential applications of 4-(4-Carboethoxyphenyl)-2-chloro-1-butene are vast and there are many future directions for research. One potential direction is to further study its biochemical and physiological effects in order to better understand its mechanism of action. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Finally, further research could be done to explore its potential as an anti-arrhythmic agent and its potential to act as an antioxidant.
Propriétés
IUPAC Name |
ethyl 4-(3-chlorobut-3-enyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXSQSHNNSURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641159 | |
| Record name | Ethyl 4-(3-chlorobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-90-0 | |
| Record name | Ethyl 4-(3-chlorobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone](/img/structure/B1614322.png)
